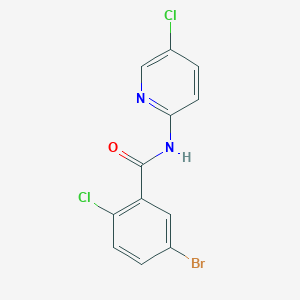
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine, also known as DMT, is a chemical compound that belongs to the class of tryptamines. DMT is a potent psychedelic substance that has been used for centuries in traditional South American shamanic practices. In recent years, DMT has gained popularity among researchers due to its unique properties and potential therapeutic applications.
作用機序
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is not fully understood, but it is believed to act on the serotonin receptors in the brain. N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine also activates other serotonin receptors, including 5-HT1A, 5-HT1D, and 5-HT2C.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine produces a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces profound alterations in perception, cognition, and mood, including vivid hallucinations, altered sense of time and space, and feelings of euphoria and transcendence.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine has several advantages for use in laboratory experiments, including its rapid onset of action and short duration of effects. This makes it easier to study the acute effects of the drug without the risk of long-term side effects. However, N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.
将来の方向性
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine. One area of interest is the use of N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine in the treatment of addiction. Studies have shown that N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can produce long-lasting changes in brain function that may help to reduce cravings and prevent relapse. Other areas of interest include the use of N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine in the treatment of post-traumatic stress disorder (PTSD) and the exploration of the spiritual and mystical experiences associated with N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine use.
合成法
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can be synthesized through a variety of methods, including the Eschweiler-Clarke reaction, the Gomberg-Bachmann reaction, and the Leuckart-Wallach reaction. The most common method of synthesis involves the reaction of 2,4-dimethoxybenzaldehyde with nitromethane, followed by reduction with sodium borohydride.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine in the treatment of depression and anxiety disorders. Studies have shown that N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can produce rapid and sustained antidepressant effects, with some patients reporting significant improvements after just one dose.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-18-8-5-6-9(10(7-8)19-2)14-11-15-12(20-3)17-13(16-11)21-4/h5-7H,1-4H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCSSOQFYWTRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5730331.png)


![8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)
![methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5730377.png)
![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)


![2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5730410.png)
![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5730416.png)
